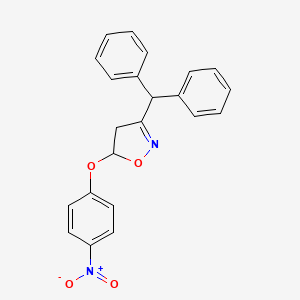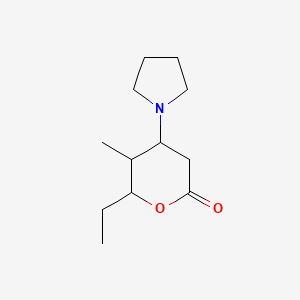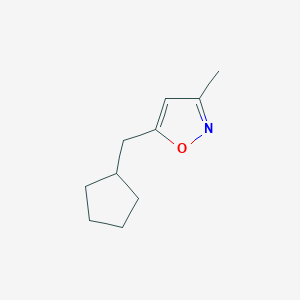
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, is a chemical compound known for its antiviral properties. It has been studied for its ability to inhibit the replication of various viruses, including influenza and mumps . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is characterized by the presence of three chlorine atoms and a ribofuranosyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by chlorination and ribofuranosylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the ribofuranosyl group.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Applications De Recherche Scientifique
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, involves the inhibition of transcription elongation by RNA Polymerase II . This inhibition is dependent on factors such as DRB sensitivity-inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb). The compound also interferes with DNA topoisomerase II, affecting the transcription and replication processes of viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,6-Trichloro-1-beta-D-ribofuranosylbenzimidazole: Similar in structure but with different substitution patterns.
2-Bromo-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole: Contains bromine instead of chlorine, leading to different chemical properties.
Uniqueness
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, is unique due to its specific substitution pattern, which imparts distinct antiviral properties. Its ability to inhibit RNA Polymerase II and interfere with DNA topoisomerase II makes it a valuable compound in antiviral research and drug development.
Propriétés
Numéro CAS |
53-82-7 |
|---|---|
Formule moléculaire |
C12H11Cl3N2O4 |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1 |
Clé InChI |
YIZVLEZXUKBKLQ-GUOLCYNNSA-N |
SMILES isomérique |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)


![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)


![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
